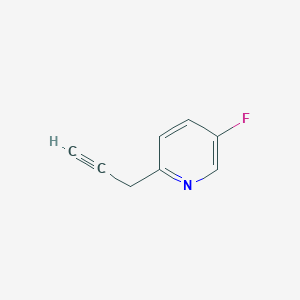
5-Fluoro-2-(prop-2-YN-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(prop-2-YN-1-YL)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow processes to ensure high yields and purity. These methods utilize advanced fluorination techniques and catalysts to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaNH2, RSH, RNH2
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .
Scientific Research Applications
5-Fluoro-2-(prop-2-YN-1-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are investigated for their potential as enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor function . The compound’s lipophilicity allows it to easily diffuse into cells and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(prop-2-yn-1-yl)pyridine
- 2-(2-Fluorophenyl)-7-fluoro-5-(prop-2-yn-1-yl)-5H-imidazo[4,5-c]pyridine
Uniqueness
5-Fluoro-2-(prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an alkyne group in the pyridine ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H6FN |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
5-fluoro-2-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6FN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2 |
InChI Key |
NSKWTCATHZBPCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


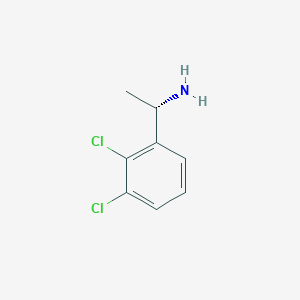
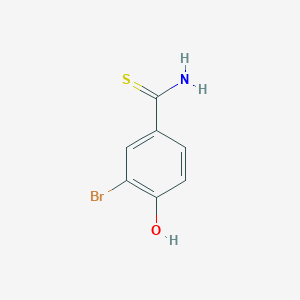
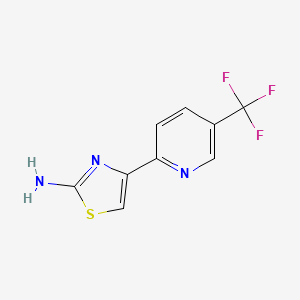
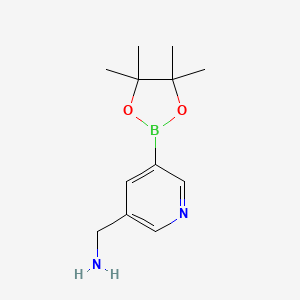


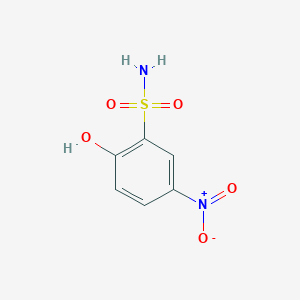

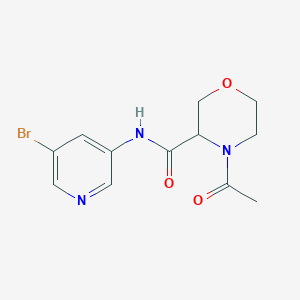
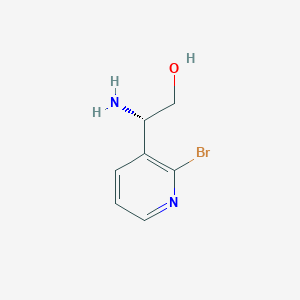



![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
